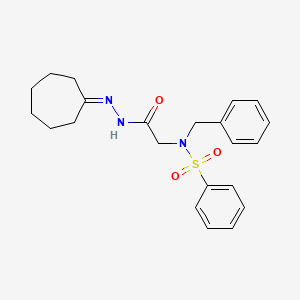

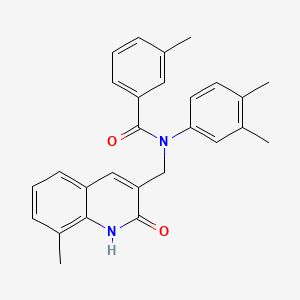

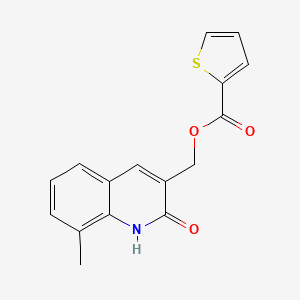

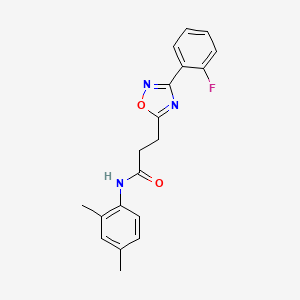

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, also known as PMSF, is a potent serine protease inhibitor commonly used in biochemical and physiological research. PMSF is a synthetic molecule that is highly stable and soluble in water, making it an ideal tool for laboratory experiments. In

Mecanismo De Acción

Target of Action

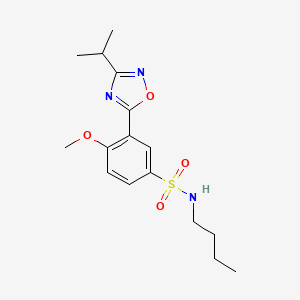

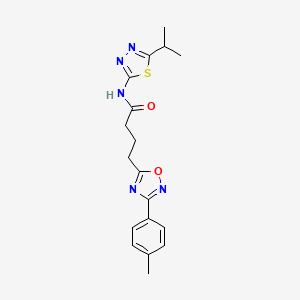

AKOS001514145, also known as CCG-143520, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are all critical for cancer metastasis .

Mode of Action

CCG-143520 acts as an inhibitor of the RhoA transcriptional signaling pathway . It specifically binds to the Nuclear Localization Signal (NLS) of myocardin-related transcription factor A (MRTF-A/B), preventing the interaction between MRTF-A/B and importin α/β1 . This inhibition results in the blockage of the nuclear import of MRTF-A/B, thereby inhibiting the nuclear accumulation of MRTF-A, which plays a vital role in the Epithelial–Mesenchymal Transition (EMT) process .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-143520 . By inhibiting this pathway, CCG-143520 disrupts the transcriptional responses of the Rho pathway in cancer, potentially leading to the suppression of cancer metastasis .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

The inhibition of the RhoA transcriptional signaling pathway by CCG-143520 leads to the suppression of the nuclear accumulation of MRTF-A . This suppression can potentially inhibit the EMT process, which is closely associated with cancer and tissue fibrosis . Therefore, the molecular and cellular effects of CCG-143520’s action may include the reduction of cancer cell adhesion, migration, invasion, and survival .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has several advantages in laboratory experiments. It is highly stable and soluble in water, making it easy to handle and use. It is also a potent inhibitor of serine proteases, making it an ideal tool for studying the role of these enzymes in biological processes. However, this compound has some limitations. It is known to react with some metal ions, such as copper and iron, which can affect its activity. This compound is also known to have some toxicity, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide. One area of interest is the development of new, more potent serine protease inhibitors. Another area of interest is the use of this compound in the treatment of diseases such as Alzheimer's and Parkinson's, which are associated with the accumulation of misfolded proteins. This compound has been shown to inhibit the aggregation of these proteins, suggesting that it may have therapeutic potential in these diseases. Finally, the use of this compound in combination with other inhibitors may lead to the development of new treatments for a wide range of diseases.

Métodos De Síntesis

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves the reaction of 2-hydroxy-6-methylquinoline with propylamine to form N-propyl-2-hydroxy-6-methylquinoline. This intermediate is then reacted with benzenesulfonyl chloride to form N-propylbenzenesulfonamide. Finally, the product is treated with formaldehyde and sodium borohydride to form this compound. This synthesis method ensures a high yield of pure this compound.

Aplicaciones Científicas De Investigación

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide is widely used in biochemical and physiological research as a serine protease inhibitor. It is used to inhibit the activity of enzymes such as trypsin, chymotrypsin, and thrombin. This compound is also used as a stabilizer for proteins and enzymes in solution. It is commonly used in the purification of proteins, as it prevents proteolytic degradation during the purification process.

Propiedades

IUPAC Name |

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-3-11-22(26(24,25)18-7-5-4-6-8-18)14-17-13-16-12-15(2)9-10-19(16)21-20(17)23/h4-10,12-13H,3,11,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGWGIFNTOMWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.